
5-Fluorobiphenyl-2-carbaldehyde
Overview
Description
Scientific Research Applications
Organic Synthesis
5-Fluorobiphenyl-2-carbaldehyde serves as a versatile building block in organic synthesis. Its aldehyde group allows for functionalization, making it valuable for constructing more complex molecules. Researchers exploit its reactivity to create novel compounds, such as pharmaceutical intermediates or ligands for catalysis .
Furan Platform Chemicals
Furan platform chemicals (FPCs) play a pivotal role in transitioning from petroleum-based resources to biomass-derived alternatives. Although 5-Fluorobiphenyl-2-carbaldehyde is not a direct FPC, understanding its reactivity sheds light on the broader field. FPCs like furfural and 5-hydroxy-methylfurfural are directly available from biomass and serve as precursors for various applications. Additionally, 2,5-furandicarboxylic acid, a secondary FPC, has potential for large-scale manufacture .
Anion Sensing
In the realm of molecular recognition, 5-Fluorobiphenyl-2-carbaldehyde has been investigated as an anion receptor. Specifically, it can selectively sense the HP2O7^3- anion in organic media using fluorescence and UV-vis spectroscopy. This property makes it relevant for designing chemical sensors and analytical tools .
Ligand Design
Researchers explore the coordination chemistry of 5-Fluorobiphenyl-2-carbaldehyde derivatives. By modifying its structure, they can fine-tune its binding properties to metal ions. These ligands find applications in catalysis, materials science, and bioinorganic chemistry .
Fluorescent Probes
The fluorine atom in 5-Fluorobiphenyl-2-carbaldehyde imparts unique photophysical properties. Scientists have used it as a fluorescent probe to study molecular interactions, cellular processes, and biological systems. Its emission characteristics make it valuable for imaging and detection purposes.
Medicinal Chemistry
While not directly a drug candidate, 5-Fluorobiphenyl-2-carbaldehyde’s structural motif appears in various pharmaceuticals. Medicinal chemists often incorporate fluorinated aromatic moieties to enhance drug properties, such as metabolic stability or receptor binding affinity. Understanding this compound contributes to drug design strategies .
properties
IUPAC Name |
4-fluoro-2-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIMKRCDFOQWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




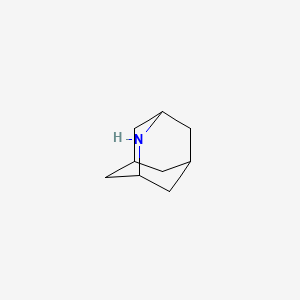
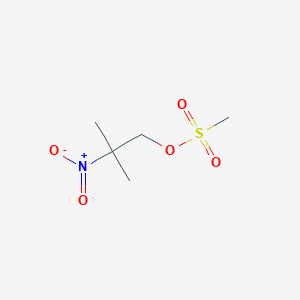
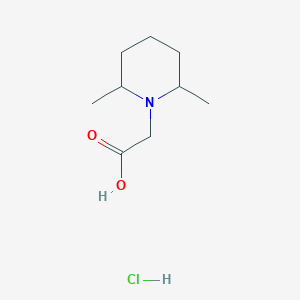

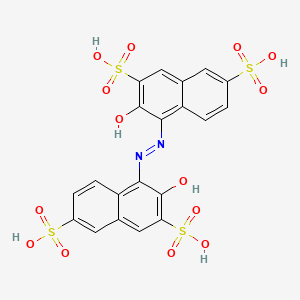
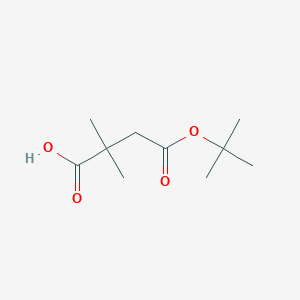
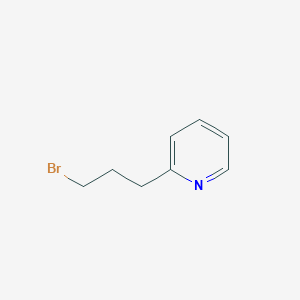
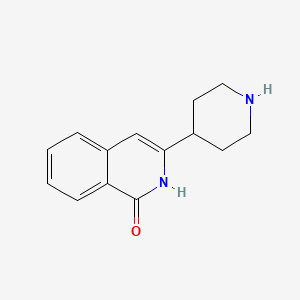

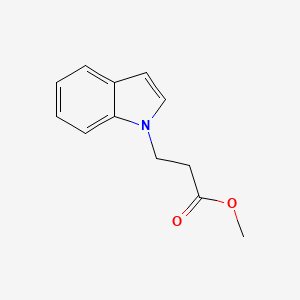
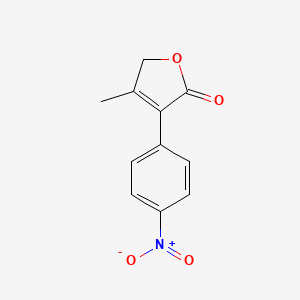
![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)
